3-Cyclopropyl-2,6-difluorophenylboronic acid
Overview
Description
3-Cyclopropyl-2,6-difluorophenylboronic acid is an organoboron compound with the molecular formula C9H9BF2O2 and a molecular weight of 197.98 g/mol. This compound has garnered significant interest due to its diverse biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of 3-Cyclopropyl-2,6-difluorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura coupling pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the creation of a variety of complex organic compounds through a relatively mild and functional group tolerant reaction .
Pharmacokinetics
It’s known that boronic esters, in general, are relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and tolerant to various functional groups . Additionally, the stability of the compound can be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as temperature, humidity, and the presence of other chemical groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Cyclopropyl-2,6-difluorophenylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing various organoboron compounds .
Industrial Production Methods: Industrial production methods for this compound often involve the use of bis(pinacolato)diboron or tetrahydroxydiboron as boron sources . These reagents are reacted with the appropriate aryl halides under palladium catalysis to yield the desired boronic acid .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-2,6-difluorophenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to phenols or other oxygenated derivatives.
Reduction: Formation of corresponding hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Often employs hydrogen gas or metal hydrides.
Substitution: Utilizes halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include phenols, hydrocarbons, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Cyclopropyl-2,6-difluorophenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Biology: Investigated for its potential as an enzyme inhibitor and in molecular docking studies.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of serine proteases and kinase enzymes.
Industry: Utilized in the synthesis of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
- 2,6-Difluorophenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: 3-Cyclopropyl-2,6-difluorophenylboronic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other phenylboronic acids. This uniqueness makes it particularly valuable in specific chemical and biological applications where these properties are advantageous.
Properties
IUPAC Name |
(3-cyclopropyl-2,6-difluorophenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF2O2/c11-7-4-3-6(5-1-2-5)9(12)8(7)10(13)14/h3-5,13-14H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRWLHHAXJKGFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C2CC2)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301239809 | |
Record name | B-(3-Cyclopropyl-2,6-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301239809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-02-4 | |
Record name | B-(3-Cyclopropyl-2,6-difluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(3-Cyclopropyl-2,6-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301239809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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